N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide often involves intricate routes that capitalize on the properties of imidazole and piperidine rings. For instance, Shankar et al. (2023) describe novel methods for the synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, which share structural motifs with our compound of interest, showcasing the utility of both metal-catalyzed and metal-free approaches for functionalization at various positions on the ring (Shankar et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, like its synthesis, is complex, with multiple functional groups contributing to its properties and reactivity. The presence of imidazole and piperidine rings suggests a molecule capable of engaging in a range of intermolecular interactions, such as hydrogen bonding, which could be pivotal in its biological activities.
Chemical Reactions and Properties
Chemical reactions involving compounds with imidazole and piperidine components are diverse. For example, the work by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) demonstrates the complex reactions these structures can undergo, including interactions with lipids and carbohydrates, which are crucial for understanding the reactivity and potential metabolism of our compound of interest (Zamora & Hidalgo, 2015).
Applications De Recherche Scientifique
Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, with some demonstrating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds such as those containing the N-[2-(piperazin-1-yl)ethyl] moiety have opened new directions for further structure-activity relationship (SAR) studies in antimycobacterial agents (Lv et al., 2017).
Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Research into the molecular interaction of this antagonist with the CB1 receptor has contributed to the understanding of its pharmacological properties and potential therapeutic applications (Shim et al., 2002).
Antitumor Agent Pharmacokinetics : 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), another related compound, is known for its use as an antitumor agent, particularly in treating malignant melanoma. Its metabolism, which plays a crucial role in its antitumor activity, has been studied to understand its species-dependent pharmacokinetics (Vincent et al., 1984).
Antituberculosis Agents : The design and synthesis of imidazo[1,2-a]pyridine carboxamides (IPAs) bearing N-(2-phenoxyethyl) moiety have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. This opens new directions for the development of antitubercular agents (Wu et al., 2016).
Antimicrobial Activity : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved, with some showing excellent antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Rajkumar et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-20(2)18(25)22-10-6-14(7-11-22)17(24)23-9-4-5-15(13-23)16-19-8-12-21(16)3/h8,12,14-15H,4-7,9-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWOMXIIOXYIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.